Cycloguanil nitrate

Description

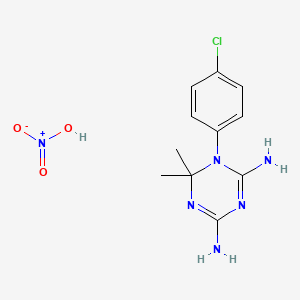

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXYPSRADKAKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-44-9 | |

| Record name | Cycloguanil nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y21X941ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cycloguanil Nitrate in Plasmodium falciparum

This guide provides a comprehensive analysis of the molecular mechanism of cycloguanil, the active metabolite of the antimalarial prodrug proguanil, with a specific focus on its action against Plasmodium falciparum, the most virulent species of human malaria parasite. We will delve into the intricacies of its interaction with its molecular target, the emergence of resistance, and the experimental methodologies crucial for its study. While the nitrate salt of cycloguanil is specified, its mechanism of action is conferred by the cycloguanil molecule itself; the salt form primarily influences its physicochemical properties.

Introduction: The Folate Pathway as a Druggable Target in Malaria

The folate biosynthetic pathway is a cornerstone of cellular replication and survival, providing essential precursors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1] Plasmodium falciparum, like many other microorganisms, is auxotrophic for folate, meaning it cannot acquire it from its host and must synthesize it de novo. This metabolic distinction from the human host, which obtains folate from dietary sources, makes the parasite's folate pathway an attractive and selective target for chemotherapeutic intervention.[1]

Cycloguanil is a potent inhibitor of a key enzyme in this pathway, dihydrofolate reductase (DHFR).[2] It is the active metabolite of the prodrug proguanil, which undergoes metabolic conversion in the liver.[3] The clinical efficacy of proguanil is therefore entirely dependent on this biotransformation. This guide will dissect the precise mechanism by which cycloguanil exerts its antimalarial effect.

Pharmacokinetics and Metabolic Activation of Proguanil

Proguanil, a biguanide, is not active in its parent form. Upon oral administration, it is absorbed and transported to the liver, where it undergoes oxidative cyclization to form cycloguanil. This metabolic activation is primarily catalyzed by the cytochrome P450 enzyme system, specifically CYP2C19, with a minor contribution from CYP3A4.

Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variations in the rate of proguanil metabolism. This can result in different plasma concentrations of the active metabolite, cycloguanil, categorizing individuals as either extensive or poor metabolizers.[4] Such variability can have profound implications for the prophylactic and therapeutic efficacy of proguanil. Furthermore, the organic cation transporter OCT1 plays a role in the hepatocellular uptake of both proguanil and cycloguanil, and polymorphisms in this transporter can also affect the intracellular concentrations of the active drug.[5]

The pharmacokinetic profiles of proguanil and cycloguanil have been well-characterized. Following administration of proguanil, peak plasma concentrations of cycloguanil are typically reached within a few hours.[6][7][8] The elimination half-life of cycloguanil is in the range of 11-12 hours.[6] It is important to note that pregnancy can influence the pharmacokinetics of both atovaquone and cycloguanil, leading to decreased maximum concentration (Cmax) and area under the curve (AUC).[9]

Molecular Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary and specific molecular target of cycloguanil in P. falciparum is the enzyme dihydrofolate reductase (DHFR).[10][11] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier required for numerous biosynthetic reactions, including the synthesis of thymidylate, a necessary component of DNA.[1][12]

Cycloguanil acts as a competitive inhibitor, binding to the active site of the parasite's DHFR with high affinity.[1] This binding prevents the natural substrate, DHF, from accessing the active site, thereby blocking the production of THF. The subsequent depletion of the THF pool leads to the inhibition of DNA synthesis and cell division, ultimately resulting in the death of the parasite.[12]

The efficacy of cycloguanil as an antimalarial agent stems from its selective inhibition of the parasitic DHFR over the human ortholog.[13] This selectivity is crucial for minimizing host toxicity. The structural differences between the active sites of the P. falciparum and human DHFR enzymes account for this differential binding affinity.[14][15]

The Plasmodium falciparum Folate Biosynthesis Pathway

The following diagram illustrates the key steps in the P. falciparum folate biosynthesis pathway and the point of inhibition by cycloguanil.

Caption: Folate biosynthesis pathway in P. falciparum and inhibition by cycloguanil.

Mechanisms of Resistance to Cycloguanil

The emergence and spread of drug-resistant P. falciparum is a major obstacle to malaria control.[16] Resistance to cycloguanil is primarily associated with specific point mutations in the parasite's dhfr gene.[16][17] These mutations alter the amino acid sequence of the DHFR enzyme, reducing the binding affinity of cycloguanil to its active site.[1]

The accumulation of these mutations leads to a stepwise increase in the level of resistance.[16] The most significant mutations associated with cycloguanil resistance include:

-

A16V and S108T: A double mutation involving a change from Alanine to Valine at codon 16 and Serine to Threonine at codon 108 confers specific resistance to cycloguanil but not to another antifolate, pyrimethamine.[18][19]

-

S108N: A single mutation from Serine to Asparagine at codon 108 confers high-level resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil.[19]

-

N51I and C59R: These mutations, often occurring in combination with S108N, further increase the level of resistance to both cycloguanil and pyrimethamine.[16][20][21]

-

I164L: The addition of this mutation to the others can lead to even higher levels of resistance.[17][19]

It is important to note that some mutations confer cross-resistance to other antifolate drugs like pyrimethamine.[17] The specific combination of mutations determines the degree of resistance to each drug.[18][19]

Summary of Key dhfr Mutations and their Impact on Cycloguanil Susceptibility

| Mutation(s) | Effect on Cycloguanil Susceptibility | Effect on Pyrimethamine Susceptibility |

| A16V + S108T | High Resistance | Susceptible |

| S108N | Moderately Reduced Susceptibility | High Resistance |

| N51I + C59R + S108N | High Resistance | High Resistance |

| N51I + C59R + S108N + I164L | Very High Resistance | Very High Resistance |

Experimental Methodologies for Studying Cycloguanil's Action

A variety of in vitro assays are employed to assess the susceptibility of P. falciparum to antimalarial drugs like cycloguanil. These assays are crucial for drug discovery, resistance monitoring, and clinical management.

In Vitro Drug Susceptibility Testing: The SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.[22][23][24][25] This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[24] In a culture of P. falciparum-infected red blood cells, the fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of parasites. By exposing the parasite culture to a range of drug concentrations, a dose-response curve can be generated, and the IC50 value can be calculated.

Step-by-Step Protocol:

-

Parasite Culture: P. falciparum is cultured in vitro in human red blood cells using standard techniques.[25]

-

Drug Dilution: A serial dilution of cycloguanil nitrate is prepared in a 96-well microtiter plate.

-

Infection and Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for a specific period (e.g., 72 hours).

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations to generate a dose-response curve, from which the IC50 value is determined.

Experimental Workflow for SYBR Green I Assay

The following diagram outlines the workflow for the SYBR Green I-based drug susceptibility assay.

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Conclusion

Cycloguanil, the active metabolite of proguanil, remains a significant molecule in the study of antimalarial drugs. Its well-defined mechanism of action, targeting the essential DHFR enzyme in the folate biosynthesis pathway of P. falciparum, provides a clear example of selective toxicity.[10][11] However, the emergence of resistance through mutations in the dhfr gene underscores the continuous evolutionary battle between pathogens and chemotherapy.[16][17] A thorough understanding of the pharmacokinetics, molecular interactions, and resistance mechanisms of cycloguanil is paramount for the development of novel antimalarial strategies and the effective use of existing antifolate drugs. The experimental protocols outlined in this guide provide the fundamental tools for researchers to continue to probe the intricacies of this important antimalarial agent.

References

- The Active Metabolite of Proguanil: A Comprehensive Technical Guide - Benchchem. (n.d.).

- Fidock, D. A., & Wellems, T. E. (1997). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular and Biochemical Parasitology, 85(2), 149-160.

- Matthaei, J., et al. (2019). OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil. Clinical Pharmacology & Therapeutics, 105(1), 190-200.

- Watkins, W. M., et al. (1990). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 492-495.

- Noedl, H., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(5), 758-761.

- Understanding Cycloguanil Resistance in Plasmodium falciparum: A Technical Guide - Benchchem. (n.d.).

- Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1156-1162.

- Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(5), 758-761.

- Yuthavong, Y., et al. (2005). Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors. Parasitology, 130(3), 249-259.

- Wernsdorfer, W. H. (1991). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian Journal of Tropical Medicine and Public Health, 22(4), 515-528.

- Sirawaraporn, W., et al. (1997). Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase. Proceedings of the National Academy of Sciences, 94(4), 1124-1129.

- Vinayak, S., et al. (2006). Quadruple Mutations in Dihydrofolate Reductase of Plasmodium falciparum Isolates from Car Nicobar Island, India. Antimicrobial Agents and Chemotherapy, 50(5), 1864-1866.

- Ndiaye, D., et al. (2005). Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal.

- P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.).

- 3D Structure of the protein (Plasmodium falciparum Dihydrofolate Reductase). (n.d.).

- Peterson, D. S., et al. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. Proceedings of the National Academy of Sciences, 87(8), 3018-3022.

- Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1156-1162.

- Ndiaye, D., et al. (2005). Mutations in Plasmodium falciparum dihydrofolate...

- Peterson, D. S., et al. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria.

- Cycloguanil as an Inhibitor of Plasmodium Dihydrofolate Reductase: A Technical Guide - Benchchem. (n.d.).

-

Cycloguanil - Wikipedia. (n.d.). Retrieved from [Link]

- Fidock, D. A., & Wellems, T. E. (1998). Cycloguanil and Its Parent Compound Proguanil Demonstrate Distinct Activities against Plasmodium falciparumMalaria Parasites Transformed with Human Dihydrofolate Reductase. Molecular Pharmacology, 54(6), 1140-1147.

-

Schematic showing metabolism of proguanil to cycloguanil. a Proguanil... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

- Cycloguanil's Differential Affinity for Plasmodium vs. Human DHFR: A Comparative Guide - Benchchem. (n.d.).

- The Genesis of an Antimalarial: A Technical Guide to the Discovery and History of Cycloguanil as a Proguanil Metabolite - Benchchem. (n.d.).

- Tarnchompoo, B., et al. (2002). Interaction of pyrimethamine, cycloguanil, WR99210 and their analogues with Plasmodium falciparum dihydrofolate reductase: structural basis of antifolate resistance. Journal of Molecular Graphics and Modelling, 20(4), 337-347.

- Kumar, S., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 148(1), 93-100.

- Valecha, N., et al. (2013). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research, 138(1), 92-99.

-

Regional distribution of P. falciparum dhfr mutations (A) and its... - ResearchGate. (n.d.). Retrieved from [Link]

-

Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - NIH. (n.d.). Retrieved from [Link]

- Edwards, G., et al. (1988). Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. British Journal of Clinical Pharmacology, 25(1), 123-126.

- Idowu, O. A., et al. (2014). In vitro studies on the sensitivity pattern of Plasmodium falciparum to anti-malarial drugs and local herbal extracts.

- Navaratnam, V., et al. (1990). Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride. Tropical Medicine and Parasitology, 41(3), 268-272.

-

6A2K: Crystal structure of wild type Plasmodium falciparum DHFR-TS complexed with BT1, NADPH, and dUMP - RCSB PDB. (n.d.). Retrieved from [Link]

- Artavanis-Tsakonas, K., et al. (2015). Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates. The Journal of Infectious Diseases, 211(6), 950-958.

- Edstein, M. D., et al. (1986). Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. British Journal of Clinical Pharmacology, 22(6), 745-748.

- McGready, R., et al. (2003). The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women. European Journal of Clinical Pharmacology, 59(8-9), 545-552.

- Srivastava, I. K., & Vaidya, A. B. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334-1339.

- Sirawaraporn, W., et al. (1993). The dihydrofolate reductase domain of Plasmodium falciparum thymidylate synthase-dihydrofolate reductase. Gene synthesis, expression, and anti-folate-resistant mutants. The Journal of Biological Chemistry, 268(28), 21637-21644.

-

What is the mechanism of Proguanil Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (n.d.). Retrieved from [Link]

- Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 72, 577-607.

- Loo, C. S., et al. (2013). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Computer-Aided Molecular Design, 27(12), 1097-1110.

- Loo, C. S., et al. (2017).

-

Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cycloguanil - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. | Semantic Scholar [semanticscholar.org]

- 7. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pnas.org [pnas.org]

- 18. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. ajtmh.org [ajtmh.org]

- 25. iddo.org [iddo.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Cycloguanil Nitrate

This guide provides a comprehensive technical overview of Cycloguanil nitrate, a compound of significant interest in antimalarial drug research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Introduction: The Significance of Cycloguanil in Antimalarial Therapy

Cycloguanil is the active metabolite of the prodrug proguanil, an antimalarial agent developed during World War II.[1] For many years, the in vivo conversion of proguanil to cycloguanil was considered the primary source of its antimalarial activity.[2][3] Cycloguanil exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[4][5] This inhibition disrupts DNA synthesis and ultimately leads to parasite death.[5] While the emergence of drug resistance has limited its standalone clinical use, there is renewed interest in cycloguanil and its derivatives in combination therapies and for understanding resistance mechanisms.[2] This guide focuses specifically on the nitrate salt of cycloguanil, providing a detailed examination of its chemical and biological characteristics.

Chemical Structure and Physicochemical Properties

Cycloguanil is chemically known as 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine.[6] The nitrate salt, this compound, is formed by the association of the cycloguanil molecule with nitric acid.

Chemical Structure:

-

IUPAC Name: 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;nitric acid[7]

-

CAS Number: 25332-44-9[8]

-

Molecular Formula: C₁₁H₁₅ClN₆O₃[9]

Physicochemical Data Summary:

While extensive experimental data specifically for this compound is not widely published, the following table summarizes the known properties of the cycloguanil free base and its common hydrochloride salt, which can provide a basis for understanding the expected characteristics of the nitrate salt. The properties of nitrate salts of pharmaceuticals can vary, but they are often selected to improve solubility or stability.

| Property | Cycloguanil (Free Base) | Cycloguanil Hydrochloride | This compound (Predicted/Inferred) | Source(s) |

| Molecular Weight | 251.72 g/mol | 288.18 g/mol | 314.73 g/mol | [6][7][10] |

| Appearance | Prisms | White to off-white crystalline solid | Crystalline solid | [10][11] |

| Melting Point | 146°C | 210-215°C | Data not available | [11] |

| Solubility | Sparingly soluble in water | Soluble in water (approx. 5 mg/mL in PBS) | Expected to have good aqueous solubility | [4][10] |

| UV max (in water) | 241 nm | 246 nm | Expected to be similar to the hydrochloride salt | [10][11] |

Mechanism of Action: Targeting the Parasite's Folate Pathway

Cycloguanil's primary mechanism of action is the potent and selective inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[4][5] This enzyme is crucial for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, pyrimidines, and certain amino acids. By blocking this essential step, cycloguanil effectively halts the parasite's DNA replication and proliferation.[5]

The following diagram illustrates the signaling pathway of Cycloguanil's action and the mechanism of resistance.

Caption: Mechanism of action of Cycloguanil and the development of resistance.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cycloguanil free base, followed by salt formation with nitric acid.

Step 1: Synthesis of 4-chlorophenylbiguanide

The initial step involves the reaction of 4-chloroaniline with dicyandiamide.

-

Reagents: 4-chloroaniline, dicyandiamide, hydrochloric acid.

-

Procedure:

-

A mixture of 4-chloroaniline and dicyandiamide in the presence of hydrochloric acid is heated.

-

The reaction produces 4-chlorophenylbiguanide hydrochloride.

-

The intermediate is then neutralized with a base, such as sodium hydroxide, to precipitate the 4-chlorophenylbiguanide free base.[12]

-

Step 2: Synthesis of Cycloguanil (Free Base)

The intermediate, 4-chlorophenylbiguanide, is then condensed with acetone to form the dihydrotriazine ring of cycloguanil.

-

Reagents: 4-chlorophenylbiguanide, acetone.

-

Procedure:

-

4-chlorophenylbiguanide is reacted with an excess of acetone.

-

This condensation reaction results in the formation of the cycloguanil free base.[2]

-

Step 3: Formation of this compound

The final step is the formation of the nitrate salt.

-

Reagents: Cycloguanil (free base), nitric acid.

-

Procedure:

-

The cycloguanil free base is dissolved in a suitable solvent.

-

A stoichiometric amount of nitric acid is added to the solution.

-

The this compound salt precipitates and can be collected by filtration, followed by washing and drying.

-

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for the preparation of this compound.

Analytical Methodologies

The quantification and characterization of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of cycloguanil in various matrices.

High-Performance Liquid Chromatography (HPLC)

A sensitive and reproducible HPLC method can be used for the determination of cycloguanil.

-

Principle: The method typically involves reversed-phase chromatography with UV detection. An ion-pairing agent may be used to improve the retention and separation of the basic cycloguanil molecule.

-

Sample Preparation: For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analyte and remove interfering substances.[13]

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection is commonly set at around 254 nm.[13]

-

Internal Standard: For quantitative analysis, a deuterated internal standard such as Cycloguanil-d6 nitrate is often used to ensure accuracy and precision.[14]

Characterization of the Nitrate Salt

In addition to chromatographic methods, other analytical techniques are essential for the full characterization of this compound:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the cycloguanil cation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of both the cycloguanil molecule and the nitrate counter-ion.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule and the nitrate ion.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

-

Ion Chromatography: Can be used to specifically quantify the nitrate content in the salt.

Experimental Protocols

This section provides a general protocol for determining the in vitro antimalarial activity of this compound.

In Vitro Antimalarial Susceptibility Testing

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.

-

Materials:

-

P. falciparum culture (synchronized to the ring stage).

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX or human serum, and hypoxanthine).

-

96-well microplates.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

SYBR Green I nucleic acid stain.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Add the diluted drug solutions to the 96-well plates.

-

Add the synchronized P. falciparum culture (at approximately 1% parasitemia and 2% hematocrit) to each well.

-

Include positive (no drug) and negative (no parasites) controls.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration.

-

Resistance to Cycloguanil

The clinical utility of cycloguanil has been significantly hampered by the development of resistance in P. falciparum. This resistance is primarily associated with point mutations in the gene encoding for DHFR. The most common mutation is at serine 108, which is often substituted with asparagine (S108N). This single mutation can confer a high level of resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil. Additional mutations at other sites can further increase the level of resistance.

Conclusion

This compound, as a salt of the active metabolite of proguanil, remains a compound of interest for antimalarial research, particularly in the context of overcoming drug resistance and for use in combination therapies. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and mechanism of action. The provided experimental and analytical methodologies offer a framework for researchers to further investigate this important antimalarial agent. A thorough understanding of the chemistry and biology of this compound is essential for the continued development of effective strategies to combat malaria.

References

- Birkett, D.J., Rees, D., Anderson, T., et al. (1994). A pharmacokinetic and pharmacodynamic study of proguanil and its metabolites in man. British Journal of Clinical Pharmacology, 37(5), 413-420.

-

Wikipedia. (2024). Cycloguanil. Retrieved from [Link]

-

PubChem. (n.d.). Cycloguanil D6 Nitrate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

RSC Publishing. (n.d.). Cycloguanil. Retrieved from [Link]

-

MalariaWorld. (2015). Nitrite therapy for cerebral malaria. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.25332-44-9,this compound Suppliers. Retrieved from [Link]

-

Veeprho. (n.d.). Cycloguanil Impurities and Related Compound. Retrieved from [Link]

-

PubChem. (n.d.). Cycloguanil. Retrieved from [Link]

- Ebeshi, B. U., Ojimah, H. N., & Ojelede, M. E. (2010). Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide in urine and plasma. African Journal of Pharmacy and Pharmacology, 4(5), 239-246.

- Rockett, K. A., Awburn, M. M., Cowden, W. B., & Clark, I. A. (1991). Killing of Plasmodium falciparum in vitro by nitric oxide derivatives. Infection and Immunity, 59(9), 3280–3283.

-

Taylor & Francis Online. (n.d.). Cycloguanil – Knowledge and References. Retrieved from [Link]

- Campos, S. B., de Albuquerque, A. C., de Santana, J. C., Lahlou, S., dos Santos, J. P., & da Silva, E. D. (2001). Effects of sodium artesunate, a new antimalarial drug, on renal function.

-

precisionFDA. (n.d.). CYCLOGUANIL. Retrieved from [Link]

- Martins, Y. C., Smith, L., & Pérez-Benavente, S. (2020). Oxidative Stress in Malaria: Potential Benefits of Antioxidant Therapy. Antioxidants, 9(10), 943.

-

precisionFDA. (n.d.). CYCLOGUANIL PAMOATE. Retrieved from [Link]

-

Wikipedia. (2024). Antimalarial medication. Retrieved from [Link]

-

Drug Central. (n.d.). cycloguanil. Retrieved from [Link]

- Yeo, A. E., Edstein, M. D., Shanks, G. D., & Rieckmann, K. H. (1994). A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers. Annals of Tropical Medicine and Parasitology, 88(6), 587-594.

-

precisionFDA. (n.d.). CYCLOGUANIL. Retrieved from [Link]

- Diotallevi, A., Scalvini, L., Buffi, G., Pérez-Pertejo, Y., De la Fuente, C., Osuna, A., ... & Costi, M. P. (2021). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Journal of Medicinal Chemistry, 64(15), 11429–11447.

- de Souza, J. M., & de Souza, R. O. (2021). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv.

- Tsikas, D. (2018).

Sources

- 1. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloguanil - Wikipedia [en.wikipedia.org]

- 3. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cycloguanil D6 Nitrate | C11H15ClN6O3 | CID 118704747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Cycloguanil [drugfuture.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

The Genesis of an Antimalarial: A Technical Guide to the Discovery and Synthesis of Cycloguanil

This in-depth technical guide chronicles the discovery and synthesis of cycloguanil, a pivotal antimalarial agent. It provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, scientific investigations, and chemical processes that led to the elucidation of this crucial therapeutic. This document moves beyond a simple historical account to offer field-proven insights into the experimental methodologies and the causal reasoning behind the scientific milestones in cycloguanil's development.

A Conundrum in Antimalarial Research: The Proguanil Paradox

The story of cycloguanil begins with its parent compound, proguanil (formerly known as Paludrine). Synthesized in 1945 amidst the intensive antimalarial drug discovery programs of World War II, proguanil exhibited significant promise.[1] Early studies in avian malaria models demonstrated its high efficacy and a favorable therapeutic index, paving the way for its use in humans.[1] However, a perplexing discrepancy soon emerged: proguanil was highly effective in vivo but displayed markedly limited activity against the Plasmodium parasite in vitro.[1] This observation strongly suggested that proguanil was a prodrug, a compound that is metabolized within the host into its active form.[1]

This "Proguanil Paradox" set the stage for a series of elegant experiments to identify the active metabolite responsible for its potent antimalarial action.

Unmasking the Active Metabolite: The Discovery of Cycloguanil

The breakthrough in understanding proguanil's mechanism of action came with the identification of its principal active metabolite, cycloguanil.[1] This discovery was the culmination of meticulous experimental work aimed at isolating and characterizing the substance responsible for the observed antimalarial effects.

Early In Vivo and Ex Vivo Evidence

Initial investigations involved administering proguanil to animals and subsequently testing the antimalarial activity of their plasma ex vivo.[1] These studies consistently demonstrated that the plasma of proguanil-treated subjects possessed potent antimalarial activity, confirming the hypothesis of an active metabolite.[1] Researchers hypothesized that the liver was the primary site of this metabolic activation.[1]

Isolation and Structural Elucidation

Through painstaking chemical analysis of urine and plasma from individuals treated with proguanil, researchers successfully isolated and identified the cyclized triazine metabolite, cycloguanil.[1] This pivotal work, published by Carrington and his colleagues in 1951, marked a significant milestone in antimalarial chemotherapy.[2]

Chemical Synthesis of Cycloguanil

The chemical synthesis of cycloguanil is a two-step process that remains a fundamental example in medicinal chemistry. The synthesis starts from readily available precursors and involves the formation of a biguanide intermediate followed by a cyclization reaction.

Synthesis Pathway

The synthesis of cycloguanil hydrochloride proceeds as follows:

-

Step 1: Formation of 4-chlorophenylbiguanide. 4-chloroaniline is reacted with dicyandiamide in the presence of hydrochloric acid to form the intermediate, 4-chlorophenylbiguanide.[3][4]

-

Step 2: Cyclization to Cycloguanil. The 4-chlorophenylbiguanide intermediate is then condensed with acetone, which acts as both a reactant and a solvent, in the presence of a catalytic amount of acid to yield the cycloguanil free base.[3][4]

-

Step 3: Salt Formation. The cycloguanil free base is subsequently treated with hydrochloric acid to afford the more stable and water-soluble hydrochloride salt.[3]

Caption: Reaction scheme for the two-step synthesis of cycloguanil hydrochloride.

Experimental Protocol: Synthesis of Cycloguanil Hydrochloride

The following is a generalized experimental protocol based on established chemical literature for the synthesis of dihydrotriazines.[3]

Step 1: Synthesis of 4-chlorophenylbiguanide

-

Reagents: 4-chloroaniline (1.0 eq), dicyandiamide (1.1 eq), concentrated hydrochloric acid (2.0 eq), ethanol, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid to form the aniline hydrochloride salt.

-

Add dicyandiamide to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the solution with aqueous sodium hydroxide to a pH of ~7-8, causing the 4-chlorophenylbiguanide to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate can be used in the next step without further purification.[3]

-

Step 2: Synthesis of Cycloguanil Hydrochloride

-

Reagents: 4-chlorophenylbiguanide (1.0 eq), acetone (large excess, acts as reactant and solvent), concentrated hydrochloric acid.

-

Procedure:

-

Suspend the 4-chlorophenylbiguanide intermediate in acetone in a round-bottom flask.[3]

-

Add a catalytic amount of concentrated hydrochloric acid.[3]

-

Stir the mixture at room temperature for 12-24 hours. The reaction involves the condensation of the biguanide with acetone to form the dihydrotriazine ring.[3]

-

Monitor the reaction by TLC until the starting material is consumed.[3]

-

Once complete, filter any insoluble material.

-

To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid dissolved in a minimal amount of cold isopropanol or ethanol to precipitate the cycloguanil hydrochloride salt.[3]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[3]

-

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Cycloguanil exerts its antimalarial effect by targeting a crucial enzyme in the parasite's metabolism: dihydrofolate reductase (DHFR).[5] DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[6] By inhibiting the parasite's DHFR, cycloguanil disrupts DNA replication and repair, ultimately leading to the death of the parasite.[3][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inter-subject variability in the metabolism of proguanil to the active metabolite cycloguanil in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cycloguanil - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Cycloguanil as a Dihydrofolate Reductase Inhibitor: A Technical Guide for Researchers

<

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum remains a significant challenge in the global effort to control malaria. The folate biosynthesis pathway is a well-established target for antimalarial chemotherapy, with the enzyme dihydrofolate reductase (DHFR) playing a crucial role.[1] Cycloguanil, the active metabolite of the prodrug proguanil, is a potent inhibitor of Plasmodium DHFR.[1][2][3] This technical guide provides an in-depth examination of cycloguanil's mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity against both wild-type and mutant P. falciparum DHFR are presented, offering a valuable resource for researchers and drug development professionals in the field of antimalarial discovery.

Introduction: The Folate Pathway as an Antimalarial Target

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health issue. The parasite's ability to develop resistance to existing antimalarial drugs necessitates the continuous development of new therapeutic agents. The folate metabolic pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for drug development.[1][3] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] Inhibition of Plasmodium DHFR disrupts the parasite's ability to replicate and proliferate.[3]

Proguanil, a biguanide antimalarial agent, functions as a prodrug that is metabolized in the liver to its active form, cycloguanil.[2][3] This metabolic activation is critical for its antimalarial efficacy.[2] Cycloguanil's potent and selective inhibition of the parasite's DHFR has been a key mechanism in malaria chemotherapy.[2]

From Prodrug to Active Inhibitor: The Metabolic Activation of Proguanil

Proguanil itself has limited intrinsic antimalarial activity.[4][5] Its therapeutic effect is almost entirely dependent on its biotransformation into cycloguanil.[2]

The Role of Cytochrome P450

This critical metabolic conversion occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2] Specifically, CYP2C19 is the main enzyme responsible for the oxidative cyclization of proguanil to cycloguanil, with a lesser contribution from CYP3A4.[2][6][7]

Pharmacokinetic Profile

Following oral administration of proguanil, it is rapidly absorbed, with peak plasma concentrations occurring between 2 to 4 hours.[6][8] The active metabolite, cycloguanil, reaches its peak plasma concentration about 5.3 hours after the proguanil dose.[8] The elimination half-life of proguanil and its metabolites is approximately 16 hours.[8] It's important to note that pregnancy can influence the pharmacokinetics, leading to a decrease in the maximum concentration and overall exposure to cycloguanil.[9]

Genetic Polymorphisms and Their Impact

Genetic variations in the CYP2C19 gene can lead to significant differences in how individuals metabolize proguanil.[2] This can categorize people as either extensive metabolizers or poor metabolizers, which can affect the drug's effectiveness.[2]

The metabolic pathway of proguanil to its active form, cycloguanil, is a critical step for its antimalarial action.

Caption: Metabolic activation of proguanil to cycloguanil.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Cycloguanil acts as a competitive inhibitor of Plasmodium DHFR.[1] It binds to the active site of the enzyme, preventing the natural substrate, dihydrofolate, from binding.[1] This selective inhibition is the basis of its therapeutic action, as cycloguanil has a much higher affinity for the parasite's DHFR than for the human equivalent.

This blockage disrupts the regeneration of tetrahydrofolate, a vital cofactor for the synthesis of thymidylate and other essential metabolites.[1][3] Ultimately, this leads to the cessation of DNA synthesis and parasite death.[3]

The Molecular Basis of Resistance

The widespread use of antifolate drugs like cycloguanil has led to the selection of resistant strains of P. falciparum. This resistance is primarily due to point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site.[1] These changes reduce the binding affinity of cycloguanil, diminishing its inhibitory effect.[1]

Key Mutations Conferring Resistance

Several key mutations in the P. falciparum dhfr gene have been linked to cycloguanil resistance:

-

S108N/T: A mutation at serine 108 to asparagine or threonine is a primary determinant of resistance.[10][11] The S108T mutation, often in combination with A16V, is particularly associated with cycloguanil resistance.[12][13]

-

A16V: An alanine to valine change at position 16, especially when paired with the S108T mutation, confers specific resistance to cycloguanil.[12][14]

-

Other Mutations: Mutations at residues 51, 59, and 164 can also contribute to resistance, often in combination with the S108N mutation, leading to cross-resistance with other antifolates like pyrimethamine.[14][15]

The development of resistance to cycloguanil is a step-wise process involving the accumulation of these mutations.

Caption: Key mutations in the DHFR gene leading to cycloguanil resistance.

Quantitative Analysis of DHFR Inhibition

The inhibitory activity of cycloguanil against DHFR is quantified by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity and more potent inhibition.

| Enzyme | Mutations | Cycloguanil IC₅₀ (nM) |

| Human DHFR | Wild-Type | ~200,000 |

| P. falciparum DHFR | Wild-Type | ~1.0 |

| P. falciparum DHFR | S108N | ~100 |

| P. falciparum DHFR | A16V + S108T | >10,000 |

Note: These are approximate values and can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

Continuous in vitro cultivation of the erythrocytic stages of P. falciparum is essential for studying its biology and for drug sensitivity testing.[16][17]

Materials:

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate.[18]

-

Human serum (Type A+) or AlbuMAX™ II.

-

Human red blood cells (Type O+).

-

Gentamicin.

-

Candle jar or CO₂ incubator for a microaerophilic environment (3-7% CO₂, 5-17% O₂, balance N₂).[18]

Procedure:

-

Prepare complete culture medium by supplementing RPMI 1640 with human serum or AlbuMAX™ and gentamicin.

-

Wash human red blood cells to remove white blood cells and platelets.

-

Initiate the culture by adding parasite-infected red blood cells to a suspension of fresh red blood cells in complete medium to achieve a desired parasitemia and hematocrit.

-

Incubate at 37°C in a microaerophilic atmosphere.

-

Maintain the culture by daily medium changes and the addition of fresh red blood cells as the parasitemia increases.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Assay Buffer (e.g., Tris buffer, pH 7.5).[19]

-

Dihydrofolate (DHF), the substrate.

-

NADPH, the cofactor.

-

Recombinant P. falciparum DHFR (wild-type or mutant).

-

Cycloguanil or other test inhibitors.

-

96-well microplate reader.

Procedure:

-

Prepare reaction solutions of DHF and NADPH in assay buffer.[19]

-

In a 96-well plate, add the assay buffer, the DHFR enzyme, and the test inhibitor (cycloguanil) at various concentrations.

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period.

-

The rate of decrease in absorbance is proportional to the DHFR activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Molecular Detection of DHFR Mutations

Polymerase Chain Reaction (PCR) followed by sequencing or restriction fragment length polymorphism (RFLP) analysis is used to identify mutations in the dhfr gene.

Materials:

-

Genomic DNA extracted from P. falciparum cultures.

-

Primers specific for the dhfr gene.

-

Taq polymerase and other PCR reagents.

-

Restriction enzymes for RFLP analysis (if applicable).

-

DNA sequencing services or equipment.

Procedure:

-

Amplify the dhfr gene from the extracted genomic DNA using PCR.

-

For Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequence data to identify mutations at key codons.

-

For RFLP: Digest the PCR product with specific restriction enzymes that recognize either the wild-type or mutant sequence. Analyze the resulting DNA fragments by gel electrophoresis to determine the genotype.

Concluding Remarks

Cycloguanil's role as a DHFR inhibitor has been a cornerstone of antimalarial therapy. Understanding its mechanism of action, the metabolic processes involved in its activation, and the molecular basis of resistance is crucial for the continued development of effective antimalarial strategies. The experimental protocols detailed in this guide provide a framework for researchers to investigate these aspects further, contributing to the ongoing fight against malaria. While resistance is a significant challenge, the study of cycloguanil and its interactions with DHFR continues to provide valuable insights for the design of new antifolate drugs that can overcome existing resistance mechanisms.[20][21]

References

- The Active Metabolite of Proguanil: A Comprehensive Technical Guide - Benchchem. (n.d.).

-

Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Chemical Information and Modeling, 49(8), 1934–1947. [Link]

- What is the mechanism of Proguanil Hydrochloride? (2024, July 17). Patsnap Synapse.

-

Cycloguanil. (n.d.). In Wikipedia. Retrieved from [Link]

-

Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure−Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Journal of Chemical Information and Modeling, 49(8), 1934–1947. [Link]

- Guan, Y. Z., Looareesuwan, S., Navaratnam, V., Lindegardh, N., & Edwards, G. (1990). Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride. Tropical Medicine and Parasitology, 41(3), 268–272.

-

Sirawaraporn, W., Sathitkul, T., Sirawaraporn, R., Yuthavong, Y., & Santi, D. V. (1997). Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase. Proceedings of the National Academy of Sciences of the United States of America, 94(4), 1124–1129. [Link]

-

Wattanagoon, Y., Taylor, R. B., Moody, R. R., Ochekpe, N. A., Looareesuwan, S., & White, N. J. (1987). Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. British Journal of Clinical Pharmacology, 24(6), 775–780. [Link]

-

Basak, S. C., Mills, D., Gute, B. D., & Balaban, A. T. (2005). Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors. SAR and QSAR in Environmental Research, 16(1-2), 169–185. [Link]

- Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors.

- Gill, P., & Winstanley, P. A. (1998). Clinical pharmacology of atovaquone and proguanil hydrochloride. Journal of Travel Medicine, 5 Suppl 1, S16-20.

- Basak, S. C., Mills, D., Gute, B. D., & Balaban, A. T. (2005). Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors. SAR and QSAR in Environmental Research, 16(1-2), 169–185.

-

Peterson, D. S., Milhous, W. K., & Wellems, T. E. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. Proceedings of the National Academy of Sciences of the United States of America, 87(8), 3018–3022. [Link]

- Cycloguanil as an Inhibitor of Plasmodium Dihydrofolate Reductase: A Technical Guide - Benchchem. (n.d.).

- Cycloguanil in Combination Therapy: A Guide to Synergistic and Antagonistic Effects - Benchchem. (n.d.).

- Fidock, D. A., & Wellems, T. E. (1997). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular Pharmacology, 52(1), 9–16.

- Culture of Plasmodium falciparum blood stages v1.0. (n.d.).

-

Trager, W., & Jensen, J. B. (1978). IN VITRO CULTIVATION OF MALARIA PARASITES. IRIS. Retrieved from [Link]

- Clinical Pharmacology of Atovaquone and Proguanil Hydrochloride. (1999). Clinical Infectious Diseases, 28(Supplement_1), S16–S20.

- Z-Y, A., Z, F., & Y-M, L. (2013). Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device. The American Journal of Tropical Medicine and Hygiene, 88(4), 676–678.

-

Durand, R., Di Piazza, J. P., Longuet, C., Sécardin, Y., Clain, J., & Le Bras, J. (1998). Increased incidence of cycloguanil resistance in malaria cases entering France from Africa, determined as point mutations in the parasites' dihydrofolate-reductase genes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 92(3), 324–326. [Link]

-

Srivastava, I. K., & Vaidya, A. B. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334–1339. [Link]

- Funck-Brentano, C., Becquemont, L., Kroemer, H. K., Eichelbaum, M., & Jaillon, P. (1997). Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments. The Journal of Pharmacology and Experimental Therapeutics, 280(2), 730–738.

-

Skinner-Adams, T. S., Sumanadasa, S. D. M., Fisher, G. M., Davis, T. M. E., & Andrews, K. T. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Scientific Reports, 9(1), 6828. [Link]

- Prapunwattana, P., O'Sullivan, W. J., & Yuthavong, Y. (1988). A SIMPLE TECHNIQUE FOR LARGE SCALE IN VITRO CULTURE OF PLASMODIUM FALCIPARUM. Southeast Asian J Trop Med Public Health, 19(2), 235–240.

- Cycloguanil's Differential Affinity for Plasmodium vs. Human DHFR: A Comparative Guide - Benchchem. (n.d.).

-

Foote, S. J., Galatis, D., & Cowman, A. F. (1990). Amino acids in the dihydrofolate reductase-thymidylate synthase gene of Plasmodium falciparum involved in cycloguanil resistance. Proceedings of the National Academy of Sciences of the United States of America, 87(8), 3014–3017. [Link]

- Maier, A., & Rug, M. (2013). In vitro culturing Plasmodium falciparum erythrocytic stages. In R. Menard (Ed.), Malaria: Methods and Protocols (Vol. 923, pp. 3-15). Humana Press.

- Gopen, C. D., Geller, R. B., & Jocums, R. F. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(4), 573–575.

-

Cycloguanil – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Khan, B., Omar, S., & Le Bras, J. (1994). DHFR gene point mutation as a predictor of Plasmodium falciparum resistance to cycloguanil in malaria cases from Africa imported into France. Transactions of the Royal Society of Tropical Medicine and Hygiene, 88(5), 583–585.

-

3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

McGready, R., Stepniewska, K., Edstein, M. D., Looareesuwan, S., van Vugt, M., & Nosten, F. (2003). The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women. European Journal of Clinical Pharmacology, 59(7), 545–552. [Link]

-

Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. Retrieved from [Link]

-

Aubouy, A., Deloron, P., & Migot-Nabias, F. (2003). Molecular analysis of DHFR and DHPS genes in P. falciparum clinical isolates from the Haut-Ogooué region in Gabon. Parasitology Research, 90(3), 183–187. [Link]

-

Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). (2024, September 2). Retrieved from [Link]__

- Skinner-Adams, T. S., Sumanadasa, S. D. M., Fisher, G. M., Davis, T. M. E., & Andrews, K. T. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Scientific Reports, 9(1), 6828.

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

- Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. (n.d.). PubMed Central.

- Wang, P., Brooks, D. R., Sims, P. F., & Hyde, J. E. (1995). A mutation-specific PCR system to detect sequence variation in the dihydropteroate synthetase gene of Plasmodium falciparum. Molecular and Biochemical Parasitology, 71(1), 115–125.

- Theoretical Investigation of the Enantioselective Complexations between pfDHFR and Cycloguanil Deriv

- Mutational Screening of DHFR and DHPS Target Genes in Plasmodium falciparum Isolated from Out-patients with Febrile Conditions. (2023, May 31). African Journal of Biomedical Research.

- Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020). (2024, June 20).

- High-Throughput Genotyping of Single Nucleotide Polymorphisms in the Plasmodium falciparum dhfr Gene by Asymmetric PCR and Melt-Curve Analysis. (2010, September 1). ASM Journals.

- Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 4. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of atovaquone and proguanil hydrochloride - ProQuest [proquest.com]

- 7. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. iddo.org [iddo.org]

- 17. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 18. DSpace [iris.who.int]

- 19. scispace.com [scispace.com]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

Whitepaper: A Technical Guide to Early-Stage Research on Cycloguanil Analogs for Cancer Therapy

Introduction: Revitalizing a Classic Scaffold for Modern Oncology

For decades, disrupting folate metabolism has been a cornerstone of cancer chemotherapy.[1][2] The enzyme Dihydrofolate Reductase (DHFR) is a critical node in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] This reaction is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair, making DHFR a highly validated target for anticancer agents that preferentially affect rapidly proliferating malignant cells.[5][6][7]

Classical antifolates like methotrexate (MTX) have demonstrated significant clinical efficacy but are hampered by challenges, including significant toxicities and the development of cellular resistance.[6][8][9] This has spurred the search for novel DHFR inhibitors with improved pharmacological profiles. The cycloguanil scaffold, the active metabolite of the antimalarial drug proguanil, represents a compelling starting point.[2][10][11][12] Originally developed to target plasmodial DHFR, recent investigations have confirmed that cycloguanil and its analogs are also potent inhibitors of human DHFR, exhibiting anticancer activity and providing a rich chemical space for the development of a new generation of antifolates.[2][13][14]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals embarking on the early-stage evaluation of novel cycloguanil analogs for cancer therapy. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating research cascade from computational modeling to in vivo efficacy.

The Central Mechanism: Inhibition of the Folate-Thymidylate Axis

The primary mechanism of action for cycloguanil analogs is the competitive inhibition of DHFR. By binding to the active site of human DHFR, these compounds prevent the conversion of DHF to THF. The resulting depletion of the intracellular THF pool has two major downstream consequences:

-

Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for the enzyme thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for DNA synthesis.

-

Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purine nucleotides (adenine and guanine), another set of fundamental building blocks for DNA and RNA.

This dual blockade of essential nucleotide biosynthesis leads to what is known as "thymine-less death," arresting the cell cycle and inducing apoptosis in cancer cells.[15] Recent studies also suggest that DHFR inhibition by cycloguanil analogs can disrupt STAT3-dependent gene expression, adding another potential layer to their anticancer activity.[2][13][14]

Caption: Folate pathway inhibition by Cycloguanil analogs.

A Validated Workflow for Preclinical Evaluation

A systematic, multi-stage approach is essential to efficiently identify and validate promising cycloguanil analogs. This workflow is designed to triage compounds, gathering increasingly complex biological data at each step to justify advancement. The causality is critical: we first confirm target engagement biochemically, then assess the cellular consequence of that engagement, and finally, test for therapeutic efficacy in a complex biological system.

Caption: A hierarchical workflow for screening Cycloguanil analogs.

Stage 1: In Silico and Biochemical Target Validation

The initial step is to confirm that the designed analogs can physically interact with and inhibit the human DHFR enzyme.

Rationale and Causality

Computational docking serves as a rapid, cost-effective preliminary screen. It predicts the binding affinity and pose of analogs within the DHFR active site, allowing for the prioritization of compounds most likely to be potent inhibitors.[16][17] This is followed by a biochemical enzyme inhibition assay, which provides the first direct, quantitative evidence of target engagement, measuring the concentration of the analog required to inhibit enzyme function by 50% (IC50). This step is crucial to ensure that any downstream cellular effects are likely due to the intended mechanism.

Detailed Protocol: In Vitro DHFR Enzyme Inhibition Assay

This protocol is based on standard spectrophotometric methods that measure the DHFR-catalyzed oxidation of NADPH.[4][18][19]

Objective: To determine the IC50 value of a test cycloguanil analog against purified human DHFR.

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. A potent inhibitor will reduce the rate of this reaction.

Materials:

-

Purified recombinant human DHFR enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate)

-

DHF (Dihydrofolic acid)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

-

Test cycloguanil analogs dissolved in 100% DMSO

-

Positive Control: Methotrexate

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test analog in DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.

-

Prepare working solutions of NADPH (e.g., 200 µM) and DHF (e.g., 100 µM) in Assay Buffer. Keep DHF on ice and protected from light.

-

Dilute the purified hDHFR enzyme to a working concentration in Assay Buffer that yields a robust linear rate of NADPH oxidation.

-

-

Assay Setup (in a 96-well plate):

-

Add 2 µL of the serially diluted test analog or control (DMSO for 0% inhibition, Methotrexate for 100% inhibition) to the appropriate wells.

-

Add 158 µL of Assay Buffer to all wells.

-

Add 20 µL of the diluted DHFR enzyme to all wells.

-

Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of a pre-mixed substrate solution (1:1 ratio of working NADPH and DHF solutions).

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀), represented by the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Timeline and key steps of an in vivo xenograft study.

Anticipating and Overcoming Resistance

A proactive understanding of potential resistance is critical for long-term drug development. For antifolates, several mechanisms of acquired resistance are well-documented: [1][15]* Increased DHFR Expression: Cancer cells can amplify the DHFR gene, leading to overproduction of the target enzyme, which titrates out the inhibitor. [8][9]* DHFR Mutation: Point mutations in the DHFR active site can decrease the binding affinity of the drug. [8][20]* Impaired Drug Transport: Decreased expression or function of folate transporters can reduce the intracellular concentration of the drug. [20]* Defective Polyglutamylation: Reduced ability to add glutamate residues to the drug can decrease its intracellular retention. [9] The development of cycloguanil analogs should aim to circumvent these issues. For instance, lipophilic, non-classical antifolates may enter cells via passive diffusion, bypassing transporter-based resistance. [3][20]Furthermore, identifying analogs that maintain high affinity for clinically observed MTX-resistant DHFR mutants would be a significant advantage.

Conclusion and Future Perspectives

The cycloguanil scaffold presents a promising and underexplored avenue for the discovery of novel DHFR inhibitors for cancer therapy. By employing a rigorous, logical, and self-validating preclinical workflow as outlined in this guide, researchers can efficiently identify and advance potent lead candidates. The key to success lies not only in the execution of these protocols but in understanding the causal links between them—from target binding to cellular apoptosis to in vivo tumor regression. Future work should focus on optimizing analogs for selectivity against human DHFR, evaluating efficacy in patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity, [21]and exploring combination therapies to overcome intrinsic and acquired resistance.

References

-

Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Chemical Information and Modeling, 49(8), 1934-1947. [Link]

-

Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? Patsnap. [Link]

-

Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure−Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Journal of Chemical Information and Modeling, 49(8), 1934-1947. [Link]

-

ACS Publications. (2009). Structure−Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Journal of Chemical Information and Modeling. [Link]

-

Gorlick, R., Goker, E., Trippett, T., Waltham, M., Banerjee, D., & Bertino, J. R. (1996). Molecular mechanisms of resistance to antifolates, a review. Leukemia, 10 Suppl 3, S20-S24. [Link]

-

Basak, S. C., Mills, D., Gute, B. D., & Balaban, A. T. (2006). Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors. SAR and QSAR in Environmental Research, 17(5), 441-462. [Link]

-

Gorlick, R., et al. (1996). Molecular mechanisms of resistance to antifolates, a review. ResearchGate. [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1141. [Link]

-

Dolzhenko, A. V. (2024). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Monash University. [Link]

-

Mesothelioma.com. (n.d.). Antifolates for Cancer Treatment. Mesothelioma.com. [Link]

-

Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Semantic Scholar. [Link]

-

Nakanishi, T., & Tanda, S. (2000). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. Current pharmaceutical design, 6(13), 1337-1355. [Link]

-

Ito, M., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 13(15), 3704. [Link]

-

Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. NCI Monographs. [Link]

-

Assaraf, Y. G., et al. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug resistance updates, 15(4), 183-207. [Link]

-

Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5. [Link]

-

Brown, J. I., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Metabolites, 13(2), 151. [Link]

-

Brown, J. I., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed. [Link]

-

Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Broad Institute. [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

-

Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

-

Sadaqa, E., & Arsul, M. I. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cycloguanil. Wikipedia. [Link]

-

ResearchGate. (n.d.). DHFR inhibitors withdrawn from clinical trials. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Cycloguanil – Knowledge and References. Taylor & Francis Online. [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

-